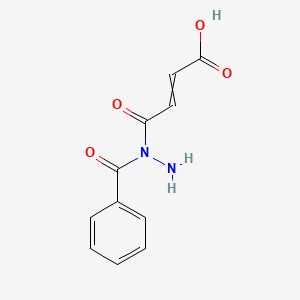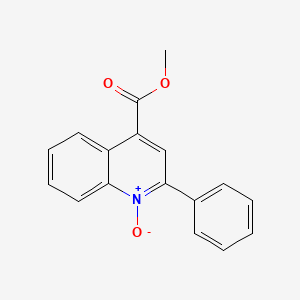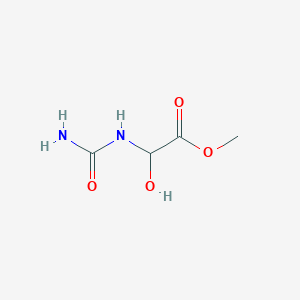
Methyl (carbamoylamino)(hydroxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (carbamoylamino)(hydroxy)acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group (–CONH2) attached to a methyl ester group (–COOCH3) and a hydroxyl group (–OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (carbamoylamino)(hydroxy)acetate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific temperature and pH to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (carbamoylamino)(hydroxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of methyl (carbamoylamino)glyoxylate.
Reduction: Formation of methyl (aminomethyl)(hydroxy)acetate.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (carbamoylamino)(hydroxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (carbamoylamino)(hydroxy)acetate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar structure but lacks the hydroxyl group.
Ethyl (carbamoylamino)(hydroxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (carbamoylamino)(methoxy)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl (carbamoylamino)(hydroxy)acetate is unique due to the presence of both a carbamoyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
64732-07-6 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)-2-hydroxyacetate |
InChI |
InChI=1S/C4H8N2O4/c1-10-3(8)2(7)6-4(5)9/h2,7H,1H3,(H3,5,6,9) |
InChI Key |
WMSMNORPZCFAQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
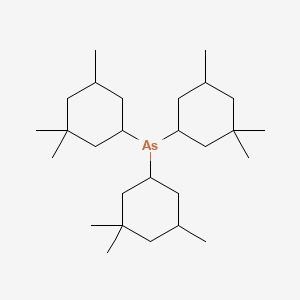
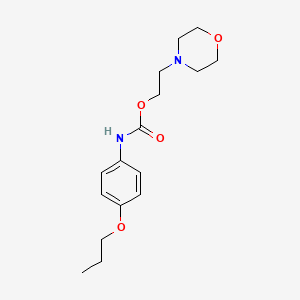
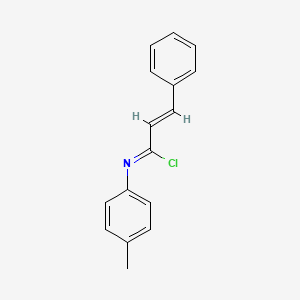
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)

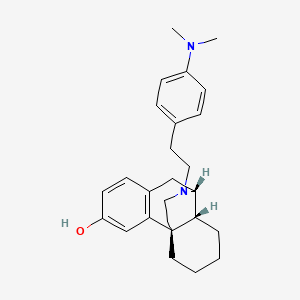


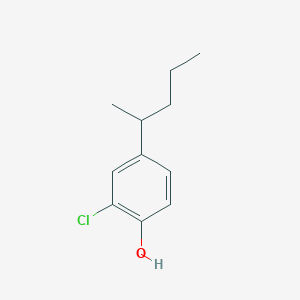
methanone](/img/structure/B14483493.png)
